

# An In-depth Technical Guide to 4-Hydroxybutyraldehyde (CAS: 25714-71-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxybutyraldehyde

Cat. No.: B1207772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **4-Hydroxybutyraldehyde** (4-HBA), an important organic compound with applications in chemical synthesis and significant roles in metabolic pathways. This guide consolidates its chemical and physical properties, experimental protocols for its synthesis and analysis, its biological significance, and essential safety information.

## Core Properties and Identification

**4-Hydroxybutyraldehyde**, also known as  $\gamma$ -hydroxybutyraldehyde, is a bifunctional molecule containing both a hydroxyl and an aldehyde group.<sup>[1]</sup> This structure allows it to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.<sup>[2]</sup> It is a colorless liquid with a mild odor and is soluble in water.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **4-Hydroxybutyraldehyde**

| Property          | Value                                                                                               | Source(s)                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | <b>25714-71-0</b>                                                                                   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>                                                        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Molecular Weight  | 88.11 g/mol                                                                                         | <a href="#">[3]</a> <a href="#">[7]</a>                                                             |
| Appearance        | Colorless liquid or oil                                                                             | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Density           | 1.109 g/cm <sup>3</sup> (at 12 °C)<br>1.0808 g/cm <sup>3</sup> 1.092 g/cm <sup>3</sup> (at 20.5 °C) | <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[3]</a> <a href="#">[9]</a>                     |
| Boiling Point     | 65–68 °C (at 10 Torr)<br>(at 760 mmHg) 98-99 °C (at 35 Torr)                                        | <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[5]</a> <a href="#">[9]</a>                     |
| Solubility        | Miscible with water. Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate.            | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>                                         |
| Refractive Index  | 1.4384                                                                                              | <a href="#">[4]</a> <a href="#">[10]</a>                                                            |
| pKa (Predicted)   | 14.89 ± 0.10                                                                                        | <a href="#">[4]</a> <a href="#">[10]</a>                                                            |
| Stability         | Hygroscopic; susceptible to oxidation and condensation reactions.                                   | <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[10]</a>                                        |
| Synonyms          | 4-Hydroxybutanal, γ-Hydroxybutyraldehyde, Butanal, 4-hydroxy-                                       | <a href="#">[1]</a> <a href="#">[6]</a>                                                             |
| InChI Key         | PIAOXUVIBAKVSP-UHFFFAOYSA-N                                                                         | <a href="#">[1]</a> <a href="#">[6]</a>                                                             |

| SMILES | C(CC=O)CO |[\[1\]](#)[\[3\]](#) |

## Experimental Protocols

The synthesis and analysis of 4-HBA are critical for its application in research and industry. The most common methods are detailed below.

## Protocol 1: Hydroformylation of Allyl Alcohol

The primary industrial route for producing 4-HBA is the hydroformylation of allyl alcohol.[2][8] This process involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl alcohol.

- Objective: To synthesize **4-Hydroxybutyraldehyde** from allyl alcohol.
- Materials:
  - Allyl alcohol
  - Anhydrous toluene (solvent)
  - Rhodium complex catalyst (e.g., a solution of a rhodium complex and a phosphine ligand) [11]
  - Carbon monoxide (CO) and Hydrogen (H<sub>2</sub>) gas mixture (1:1)
  - 50 mL Parr autoclave or similar high-pressure reactor
- Procedure:
  - In a controlled environment, add the rhodium complex catalyst to a solution of dry, degassed toluene and the desired phosphine ligand.[11]
  - Transfer this solution to the 50 mL Parr autoclave.[11]
  - Flush the autoclave three times with the 1:1 CO/H<sub>2</sub> gas mixture.[11]
  - Pressurize the autoclave to approximately 180 psi (1240 kPa) with the CO/H<sub>2</sub> mixture.[11]
  - Heat the autoclave to the target reaction temperature (e.g., 80 °C) with stirring.[11]
  - Inject the allyl alcohol substrate into the reactor. The pressure will increase; maintain it at a constant pressure (e.g., 200 psi or 1,379 kPa) by supplying the CO/H<sub>2</sub> mixture on demand.[11]

- Monitor the gas uptake over time. The reaction is complete when gas uptake ceases.[11]
- Cool the reactor to room temperature and carefully depressurize it.
- The resulting solution contains **4-hydroxybutyraldehyde**, its isomer 3-hydroxy-2-methylpropionaldehyde, and other by-products.[8][11]

#### Protocol 2: Synthesis via Formaldehyde and Allyl Alcohol

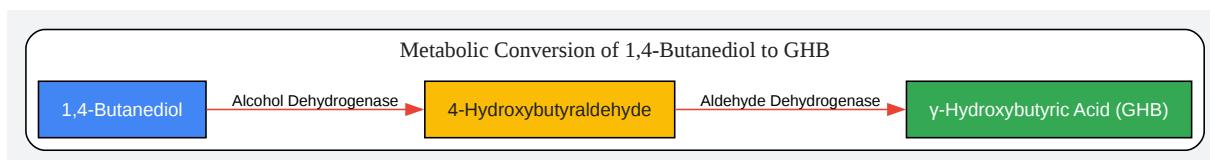
An alternative laboratory-scale synthesis involves the reaction of allyl alcohol with formaldehyde.

- Objective: To prepare 4-hydroxy-n-butyraldehyde using an acid-catalyzed reaction.
- Materials:
  - Allyl alcohol
  - Formaldehyde
  - Hydrogen fluoride (catalyst)
  - Stainless-steel autoclave
- Procedure:
  - Charge a 100-ml stainless-steel autoclave with allyl alcohol (e.g., 0.15 mols), formaldehyde (e.g., 0.3 mols), and hydrogen fluoride (e.g., 3.8 mols).[12]
  - Maintain the autoclave at a low temperature, approximately -45°C, for a duration of about 50 minutes.[12]
  - After the reaction period, the hydrogen fluoride is removed, and the product, 4-hydroxy-n-butyraldehyde, can be isolated.[12]

Due to its polarity and water solubility, 4-HBA can be efficiently separated from the less polar components of the reaction mixture using water extraction.[10][13]

- Objective: To isolate **4-Hydroxybutyraldehyde** from the hydroformylation reaction mixture.
- Procedure:
  - The effluent from the hydroformylation reactor is brought into contact with an aqueous stream.[10][13]
  - In a commercial-scale operation, this is typically performed in a continuous, countercurrent manner to maximize extraction efficiency.[10][13]
  - The 4-hydroxybutanal is selectively extracted into the aqueous phase, leaving the catalyst, unreacted starting materials, and non-polar by-products in the organic phase.[10][13]
  - The resultant aqueous phase containing the purified 4-HBA is then ready for subsequent processing, such as hydrogenation to 1,4-butanediol.[10][13]

Accurate quantification of 4-HBA, especially in biological samples, requires sensitive and specific analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

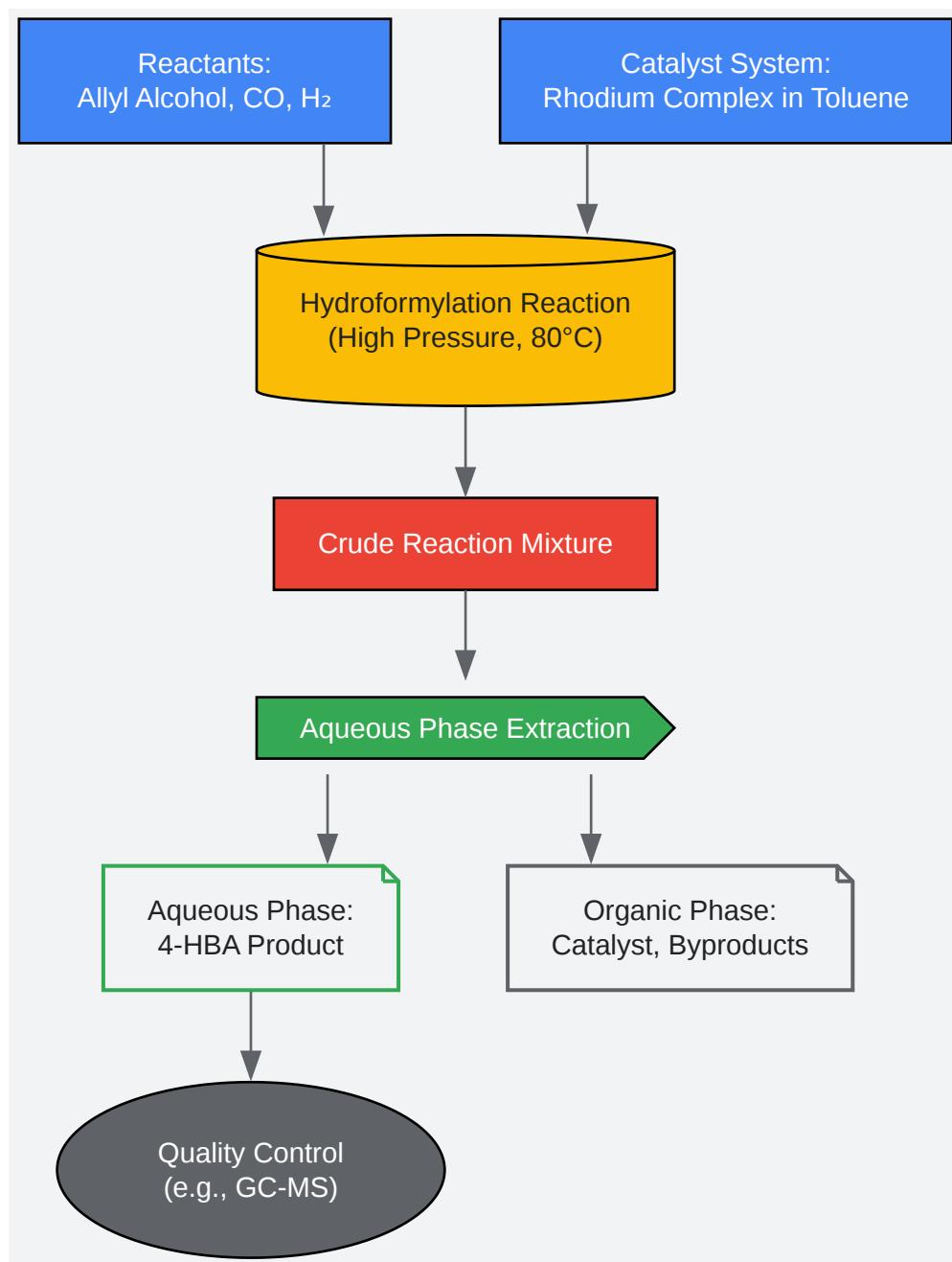

- Objective: To detect and quantify **4-Hydroxybutyraldehyde** in complex matrices.
- Procedure:
  - Derivatization: Due to the reactive nature of aldehydes, a derivatization step is often necessary to enhance stability and improve chromatographic performance.[2]
  - React the sample containing 4-HBA with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2] This converts the aldehyde into a more stable oxime derivative suitable for GC analysis.
  - GC-MS Analysis:
    - Inject the derivatized sample into the GC-MS system.
    - Use an appropriate capillary column (e.g., fused quartz) for separation.[14]
    - The separated components are then ionized and detected by the mass spectrometer, providing both qualitative identification and quantitative data.

- Alternative Method: Liquid chromatography-mass spectrometry (LC-MS) can also be employed for analysis.[2]

## Biological Significance and Pathways

**4-Hydroxybutyraldehyde** is a key intermediate in several metabolic pathways, most notably in the biotransformation of 1,4-butanediol to  $\gamma$ -hydroxybutyric acid (GHB), a neurotransmitter and psychoactive substance.[2][6]

- Metabolic Intermediate: In the body, 1,4-butanediol is metabolized by enzymes like alcohol dehydrogenase into 4-HBA. This intermediate is then rapidly converted by aldehyde dehydrogenase to GHB.[2]
- Prodrug Activity: When taken exogenously, 4-HBA acts as a prodrug for GHB, similar to 1,4-butanediol.[6][15] However, its caustic nature and unpleasant taste make direct ingestion unlikely.[6]
- Neuroactivity: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels, possibly by influencing gamma-aminobutyric acid (GABA) systems.[8]
- Cancer Chemotherapy: 4-HBA is also a metabolite of Tegafur, a prodrug used in cancer treatment that is converted into the active agent 5-fluorouracil (5-FU).[2][10]




[Click to download full resolution via product page](#)

Metabolic pathway of 1,4-Butanediol.

## Synthesis and Purification Workflow

The industrial production of 4-HBA follows a logical workflow from synthesis to purification, as visualized below.



[Click to download full resolution via product page](#)

Workflow for 4-HBA synthesis and purification.

## Safety and Handling

**4-Hydroxybutyraldehyde** is classified as a hazardous chemical and requires careful handling.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class     | GHS Code | Description                                | Precautionary Measures<br>(Examples)                                                                                                                                                               | Source(s)                                 |
|------------------|----------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Flammable Liquid | H225     | <b>Highly flammable liquid and vapour.</b> | P210: <b>Keep away from heat, sparks, open flames, and hot surfaces. No smoking.</b>                                                                                                               | <a href="#">[16]</a> <a href="#">[17]</a> |
| Skin Irritation  | H315     | Causes skin irritation.                    | P280: Wear protective gloves/protective clothing.<br>P303+P361+P35<br>3: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.                          | <a href="#">[16]</a> <a href="#">[17]</a> |
| Eye Irritation   | H319     | Causes serious eye irritation.             | P280: Wear eye protection/face protection.<br>P305+P351+P33<br>8: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | <a href="#">[16]</a> <a href="#">[17]</a> |

| Respiratory Irritation | H335 | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [16][17] |

- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16] Handle in a well-ventilated area and keep away from ignition sources.[16][17]
- Storage: Keep container tightly closed in an upright position.[16] Store in a cool, dry, well-ventilated area away from incompatible substances.[3][16] Recommended storage temperatures range from 10°C - 25°C or under -20°C for long-term stability.[3][18]
- First Aid: In case of eye contact, rinse immediately with plenty of water for 10-15 minutes.[16] For skin contact, wash immediately with soap and water.[16] If inhaled, move to fresh air.[16] [17] Seek medical attention if symptoms persist.[17]

This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional consultation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]
- 2. 4-Hydroxybutyraldehyde | 25714-71-0 | Benchchem [benchchem.com]
- 3. 4-Hydroxybutyraldehyde | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. 4-hydroxybutanal - Safety Data Sheet [chemicalbook.com]
- 6.  $\gamma$ -Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 4-Hydroxybutyraldehyde | 25714-71-0 [smolecule.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 11. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 12. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 15. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]
- 16. biosynth.com [biosynth.com]
- 17. carlroth.com [carlroth.com]
- 18. 4-Hydroxybutanal | 25714-71-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxybutyraldehyde (CAS: 25714-71-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207772#4-hydroxybutyraldehyde-cas-number-25714-71-0-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)